Diphenylacetyl chloride
Overview
Description
Diphenylacetyl chloride is a chemical compound with the formula C14H11ClO. It has been used as a reagent in regioselective acylation of cyclomalto-oligosaccharides and in the preparation of N-substituted amides having local anesthetic properties .
Synthesis Analysis
The synthesis of Diphenylacetyl chloride can be achieved by the action of Thionyl Chloride on diphenylacetic acid .Molecular Structure Analysis
The molecular structure of Diphenylacetyl chloride consists of 14 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom, giving it a molecular weight of 230.69 g/mol .Scientific Research Applications
Solvolysis and Reaction Mechanism Studies
Diphenylacetyl chloride has been a subject of study in the field of solvolysis, particularly examining the kinetics and mechanisms of its reactions. Koh and Kang (2015) explored the rate constants for solvolysis involving the displacement of chloride from the carbonyl carbon of diphenylacetyl chloride in various solvents and solvent mixtures. The kinetic data obtained suggested an SN2 mechanism with bond formation ahead of bond breaking, as indicated by the extended Grunwald–Winstein correlation values (Koh & Kang, 2015). Further, D’Souza et al. (2008) combined specific rates of solvolysis for diphenylacetyl chloride with literature values to carry out correlation analyses, indicating diverse solvolysis mechanisms depending on solvent properties (D’Souza et al., 2008).
Inhibition of Carbonic Anhydrase Isozymes
Diphenylacetyl chloride has been utilized in the synthesis of compounds aimed at inhibiting carbonic anhydrase isozymes, which are relevant in various physiological functions. Franchi et al. (2003) reported the synthesis of a series of new compounds by reacting aromatic/heterocyclic sulfonamides with diphenylacetyl chloride, which were assayed for the inhibition of cytosolic carbonic anhydrase isozymes I and II, and the transmembrane, cancer-associated isozyme IX. The study suggests potential applications in developing novel anticancer therapies based on the selective inhibition of carbonic anhydrase isozyme IX (Franchi et al., 2003).
Iridium-catalyzed Reactions for Synthesis of Naphthalenes and Anthracenes
Diphenylacetyl chloride has been used in the field of organic synthesis, particularly in iridium-catalyzed reactions. Yasukawa et al. (2002) demonstrated that benzoyl chlorides, including diphenylacetyl chloride, efficiently react with dialkylacetylenes and diphenylacetylene in the presence of an iridium catalyst, leading to the production of substituted naphthalenes and anthracenes. This finding opens doors to novel pathways in the synthesis of complex organic molecules (Yasukawa et al., 2002).
Enantio-differentiation of Molecules
Lakshmipriya et al. (2015) introduced a unique probe for discrimination of molecules with diverse functionalities. They reported (1S,2S)-N,N'-dihydroxy-N,N'-bis(diphenylacetyl)-1,2-cyclohexanediamine, a C2 symmetric chiral hydroxamic acid, as a probe for the accurate measurement of enantiomeric excess. This study presents a significant advancement in chiral discrimination, crucial in the field of pharmaceuticals and asymmetric synthesis (Lakshmipriya et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2,2-diphenylacetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYLETHDEIJMAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171979 | |
Record name | 2,2-Diphenylacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenylacetyl chloride | |
CAS RN |
1871-76-7 | |
Record name | Diphenylacetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1871-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Diphenylacetyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001871767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenylacetyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120906 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-Diphenylacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-phenylbenzeneacetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.903 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2-DIPHENYLACETYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6553C1CB9S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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